Home > Products > Screening Compounds P147513 > 4-(4-methoxyphenoxy)-N-2-naphthylbutanamide
4-(4-methoxyphenoxy)-N-2-naphthylbutanamide -

4-(4-methoxyphenoxy)-N-2-naphthylbutanamide

Catalog Number: EVT-3894180
CAS Number:
Molecular Formula: C21H21NO3
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide

Compound Description: This compound is a Schiff base synthesized from 4-bromobenzaldehyde and sulfadiazine. [] It has been characterized using FTIR and electronic spectra. [] Computational studies using DFT methods have been performed to investigate its electronic structure, including HOMO-LUMO analysis, MEP, NBO, NPA, ELF, LOL, and RDG calculations. [] ADME properties have been predicted using SwissADME online tools, and molecular docking studies have been conducted using the PatchDock online server. []

(±)-2-(4-Methoxyphenoxy)propanoic acid sodium salt (Na-PMP)

Compound Description: Na-PMP is a food additive approved for use in confectionery products in the USA at concentrations up to 150 ppm. [] It exhibits selective inhibition of sweetness perception for a range of sweeteners, including sugars, terpenoid glycosides, dipeptide derivatives, N-sulfonylamides, polyhydric alcohols, and a protein (thaumatin). [] This selective inhibition suggests that Na-PMP acts as a competitive inhibitor of sweet taste receptors. [] Interestingly, pre-rinsing with Na-PMP can both inhibit and enhance sweetness, with enhancement observed for sweeteners not suppressed by Na-PMP in mixtures. []

4-((4-Hydroxy-3-methoxy-5-nitrobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (5NVDA)

Compound Description: 5NVDA is a Schiff base synthesized from the sulfa drug sulfadiazine and 5-nitrovanilline. [] Spectral studies have confirmed its structure, and DFT calculations have been employed to analyze its electronic structure. [] UV-Vis spectroscopy revealed a strong peak at 335 nm, consistent with TD-DFT simulations. [] Frontier orbital analysis suggests that 5NVDA is easily polarizable but stable, attributed to extensive electron delocalization. [] Drug-likeness studies indicate its potential as a drug candidate, and PASS studies suggest activity related to binding to HIV RNA, supported by molecular docking studies with a docking score of −8.4 kcal/mol. []

N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)

Compound Description: PF-04958242 is a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiator. [] It was developed through rational and structure-based drug design, starting from an acyclic lead compound and incorporating a tetrahydrofuran ring for conformational constraint. [] The incorporation of a 2-cyanothiophene group enhanced its potency, selectivity, and metabolic stability. [] Preclinical studies indicate an adequate therapeutic index, suggesting potential for clinical development to address cognitive deficits in schizophrenia. []

1,1-Bis[4-(4-benzaldehyde oxy)-3-methylphenyl] cyclopentane (BBMPC)

Compound Description: BBMPC is a novel dialdehyde synthesized from cyclopentanone and o-cresol. [] It serves as a precursor for synthesizing poly(ether-azomethine)s through solution polycondensation with various diamines. [] These polymers exhibit good solubility in polar aprotic solvents, are amorphous in nature, and possess high thermal stability, making them suitable for high-performance applications. []

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a dual inhibitor of TNF-α-converting enzyme (TACE) and matrix metalloproteases (MMPs). [] Designed using a structure-based approach, it demonstrates nanomolar IC50 values for TACE and several MMPs in vitro. [] TMI-1 selectively inhibits LPS-induced TNF-α secretion in various cell types, including human synovium tissue explants from rheumatoid arthritis patients, without affecting TNF-α mRNA levels. [] Importantly, TMI-1 exhibits potent oral efficacy in reducing clinical severity scores in mouse models of collagen-induced arthritis, highlighting its potential as a therapeutic agent for rheumatoid arthritis. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one 1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective silent antagonist of the 5-hydroxytryptamine1A (5-HT1A) receptor. [] It exhibits potential for treating anxiety and mood disorders. [] Positron emission tomography (PET) studies using [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) demonstrate that DU 125530 exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at clinically relevant doses. [] The drug is well-tolerated and shows a favorable pharmacokinetic profile. []

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)

Compound Description: 25I-NBOMe, a derivative of N-methoxybenzyl-methoxyphenylethylamine (NBOMe), is a potent hallucinogenic drug of abuse. [] It acts as a 5-HT2A receptor agonist. [] 25I-NBOMe is often sold on blotter paper and can cause severe intoxications and even death due to its potency. [] Intoxication symptoms include serotonin-like syndrome, bizarre behavior, severe agitation, and seizures that can last for several days. []

N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)guanidine (SB706504)

Compound Description: SB706504 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [, ] It has shown efficacy in suppressing the expression of inflammatory genes in macrophages from patients with chronic obstructive pulmonary disease (COPD). [, ] SB706504 inhibits the transcription of a range of cytokines and chemokines. [, ] When combined with dexamethasone, SB706504 exhibits synergistic effects in suppressing inflammatory gene expression. [, ] Importantly, SB706504 inhibits LPS-stimulated TNF-α production from COPD alveolar macrophages. [, ]

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495, MPC-6827)

Compound Description: MPC-6827 is a potent apoptosis inducer with an EC50 of 2 nM. [] It exhibits excellent blood-brain barrier penetration and displays significant efficacy in various human tumor xenograft models, including MX-1 breast cancer. [] It was identified as a clinical candidate through structure-activity relationship studies and lead optimization of 4-anilinoquinazolines. [] MPC-6827 represents a promising lead compound for developing anticancer therapies, particularly for tumors that are difficult to target due to blood-brain barrier limitations.

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl) phenyl)acrylamide (AMG8562)

Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. [] It blocks capsaicin activation of TRPV1 but does not affect heat activation. [] Uniquely, AMG8562 potentiates pH 5 activation of TRPV1 in vitro and does not cause hyperthermia in rats, a common side effect observed with TRPV1 antagonists. [] AMG8562 demonstrates efficacy in rodent pain models, including complete Freund's adjuvant-induced thermal hyperalgesia, skin incision-induced thermal hyperalgesia, and acetic acid-induced writhing models, without significantly affecting locomotor activity. [] This unique pharmacological profile makes AMG8562 a promising candidate for developing novel analgesics without the drawback of hyperthermia.

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

Compound Description: TAK-242 is a novel small molecule inhibitor of cytokine production. [] It potently suppresses lipopolysaccharide (LPS)-induced production of NO, TNF-α, and IL-6 in both mouse and human cells. [] TAK-242 achieves this by selectively inhibiting Toll-like receptor 4 (TLR4) intracellular signaling, without affecting TLR2, -3, or -9. [] This selectivity makes TAK-242 a promising therapeutic agent for inflammatory diseases where TLR4 plays a key role in pathogenesis. []

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

Compound Description: p-MPPI is a competitive antagonist of both postsynaptic and somatodendritic 5-HT1A receptors. [] It effectively blocks the hypothermic and behavioral effects induced by 5-HT1A agonists like 8-OH-DPAT and gepirone. [] p-MPPI does not exhibit any intrinsic agonist activity at 5-HT1A receptors. []

N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas

Compound Description: This class of compounds represents potent and selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. [] They were identified through structure-activity relationship studies focused on optimizing a lead compound. A representative compound from this series, Ki8751 (6ab), exhibited nanomolar potency against VEGFR-2 and also inhibited PDGFRα and c-Kit, while sparing other kinases like EGFR, HGFR, and InsulinR. [] Ki8751 effectively suppressed VEGF-stimulated human umbilical vein endothelial cell (HUVEC) growth and demonstrated significant antitumor activity in various human tumor xenograft models in vivo. [] This class of compounds holds promise as novel therapeutics for cancer by targeting angiogenesis and tumor growth.

Properties

Product Name

4-(4-methoxyphenoxy)-N-2-naphthylbutanamide

IUPAC Name

4-(4-methoxyphenoxy)-N-naphthalen-2-ylbutanamide

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C21H21NO3/c1-24-19-10-12-20(13-11-19)25-14-4-7-21(23)22-18-9-8-16-5-2-3-6-17(16)15-18/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,22,23)

InChI Key

TUNKMUXFHRTQMT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.